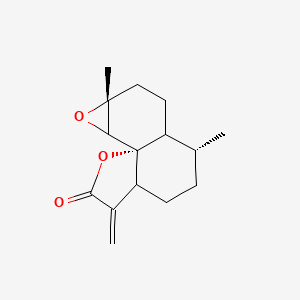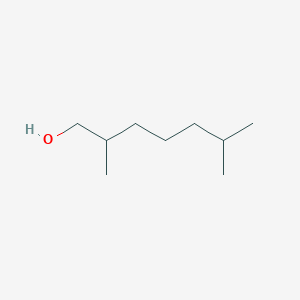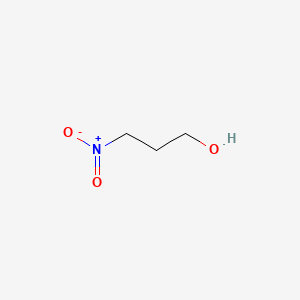
3-Nitropropanol
Descripción general
Descripción
3-Nitropropanol is an organic compound with the chemical formula C₃H₇NO₃. It is a colorless to pale yellow liquid that is soluble in water and most organic solvents. This compound is known for its strong oxidation properties and is used in various chemical syntheses and industrial applications .
Aplicaciones Científicas De Investigación
3-Nitropropanol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis to prepare other compounds.
Biology: It is studied for its effects on cellular metabolism and enzyme inhibition.
Medicine: It is used in research related to neurotoxicity and mitochondrial dysfunction.
Industry: It is used as a fuel additive to improve combustion efficiency
Mecanismo De Acción
Target of Action
3-Nitropropanol primarily targets the mitochondrial complex II (succinate dehydrogenase) and the enzyme methyl coenzyme M reductase (MCR) . Succinate dehydrogenase plays a crucial role in the citric acid cycle and the electron transport chain, while MCR catalyzes the final step in methanogenesis .
Mode of Action
This compound acts as a potent inhibitor of succinate dehydrogenase and MCR . It irreversibly inhibits mitochondrial complex II activity, interrupting oxidative phosphorylation and inhibiting ATP synthesis . This leads to a decrease in GABAergic neurotransmission in the striatum . In the case of MCR, this compound inhibits the enzyme, thereby reducing methane formation .
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound disrupts the citric acid cycle and the electron transport chain, leading to a reduction in ATP synthesis . This results in an excessive production of free radicals, causing oxidative stress . Additionally, this compound may also disrupt the ionic influx and enhance spontaneous glutamate concentration in the striatum, causing excitotoxicity .
Pharmacokinetics
Its ability to inhibit mitochondrial complex ii and mcr suggests that it can penetrate cellular membranes and reach its targets effectively .
Result of Action
The inhibition of succinate dehydrogenase and MCR by this compound leads to a variety of cellular effects. It causes the degeneration of GABAergic medium spiny neurons (MSNs) in the striatum, leading to motor impairments . It also alters several cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of ruminants, the compound has been shown to reduce methane production, suggesting that its efficacy can be influenced by the diet and gut microbiome of the animals . .
Análisis Bioquímico
Biochemical Properties
3-Nitropropanol plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with succinate dehydrogenase, an enzyme in the mitochondrial electron transport chain. This compound inhibits this enzyme, leading to a reduction in ATP synthesis and an increase in the production of free radicals . This inhibition disrupts the normal function of the mitochondria, leading to cellular damage and oxidative stress.
Cellular Effects
The effects of this compound on cells are profound. It primarily affects the mitochondria, leading to impaired energy metabolism. This compound induces oxidative stress, apoptosis, and neuroinflammation . In neuronal cells, this compound causes degeneration of GABAergic medium spiny neurons, which are crucial for motor control. This degeneration is characterized by motor impairments and other neurological symptoms .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting succinate dehydrogenase in the mitochondrial electron transport chain . This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS). The accumulation of ROS causes oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can activate apoptotic pathways, leading to programmed cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, there is a rapid inhibition of succinate dehydrogenase, leading to an immediate decrease in ATP levels and an increase in ROS production . Over time, the compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic neuroinflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild oxidative stress and metabolic disturbances. At high doses, this compound can lead to severe neurotoxicity, characterized by motor impairments, neuronal degeneration, and even death . These toxic effects are dose-dependent and highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase in the Krebs cycle . By inhibiting this enzyme, this compound disrupts the normal flow of the Krebs cycle, leading to an accumulation of succinate and a decrease in ATP production. This disruption can affect overall metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells, this compound is transported and distributed primarily through passive diffusion. Once inside the cell, it localizes to the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . The compound’s distribution within tissues can vary, with higher concentrations typically found in organs with high metabolic activity, such as the brain and liver .
Subcellular Localization
This compound is primarily localized within the mitochondria, where it inhibits succinate dehydrogenase and disrupts mitochondrial function . This subcellular localization is crucial for its toxic effects, as the mitochondria are the primary site of ATP production and ROS generation. The compound’s ability to target the mitochondria makes it a potent inhibitor of cellular energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Nitropropanol can be synthesized through the nitration of propanol. The typical procedure involves the reaction of propanol with nitric acid. After the reaction, the product is purified by distillation to obtain this compound .
Another method involves the reduction of 3-nitropropanal. In this process, 3-nitropropanal is reduced using sodium borohydride in methanol at -20°C. The reaction mixture is then neutralized and extracted to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the nitration route due to its simplicity and cost-effectiveness. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Nitropropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitropropanoic acid.
Reduction: It can be reduced to form 3-aminopropanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-Nitropropanoic acid.
Reduction: 3-Aminopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitropropanoic acid: Similar in structure but differs in its acidic properties.
3-Nitropropanal: An aldehyde derivative that can be reduced to 3-Nitropropanol.
2-Nitroethanol: A similar nitro compound with different reactivity and applications .
Uniqueness
This compound is unique due to its strong oxidation properties and its ability to act as an intermediate in various chemical syntheses. Its applications in both scientific research and industrial processes highlight its versatility and importance .
Propiedades
IUPAC Name |
3-nitropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c5-3-1-2-4(6)7/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISPKQZWSIMXMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179852 | |
| Record name | 3-Nitro-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25182-84-7 | |
| Record name | 3-Nitro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-nitropropanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NITROPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9284XW200I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of toxicity for 3-Nitropropanol?
A1: While this compound itself is not acutely toxic, it is metabolized in mammals to 3-Nitropropionic acid. [, , ] 3-Nitropropionic acid is a potent and irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain responsible for energy (ATP) production. [, ] This inhibition disrupts cellular energy metabolism, leading to cell damage and potentially death. []
Q2: Can the ruminal degradation of this compound be enhanced?
A2: Yes, research has shown that dietary manipulations can enhance ruminal this compound degradation. [, ] For instance, supplementation with nitroethane, a less toxic analog, has been shown to increase the rate of this compound degradation by ruminal bacteria. [] This suggests the possibility of inducing or enriching specific ruminal bacteria, like Denitrobacterium detoxificans, that are highly effective in detoxifying these compounds. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C3H7NO3, and its molecular weight is 105.09 g/mol. []
Q4: What are the spectroscopic characteristics of this compound?
A4: While the provided research excerpts do not delve into detailed spectroscopic analysis, this compound can be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. These methods can provide information on the compound's structure and functional groups.
Q5: Are there alternative compounds with similar biological activity but lower toxicity?
A5: The research highlights nitroethane as a potential alternative to this compound. [, ] It exhibits a similar ability to enhance the degradation of this compound by ruminal microbes while being significantly less toxic to mammals. [, ] Further research is needed to explore other potential substitutes and their efficacy.
Q6: What analytical methods are commonly used to quantify this compound and 3-Nitropropionic acid?
A6: Several analytical methods are employed to measure these compounds, including:
- High-Performance Liquid Chromatography (HPLC): This technique, often coupled with UV detection (HPLC-UV), allows for the separation and quantification of 3-Nitropropionic acid and this compound in various matrices, such as plant material or plasma. [, ]
- Gas Chromatography (GC): GC methods, often coupled with electron capture detection (GC-ECD), have been used to determine this compound levels, especially in plant tissues. []
Q7: What are the implications of this compound's presence in forage crops for livestock?
A7: this compound, often found in plants as glycosides, poses a risk to livestock, particularly those without efficient ruminal detoxification mechanisms. [, , , ] Consumption of forages containing significant amounts of this compound can lead to poisoning, characterized by symptoms like decreased growth, neurological problems, and even death. [, ]
Q8: What research has been conducted on mitigating the negative impacts of this compound in livestock?
A8: Research efforts have focused on understanding and manipulating ruminal metabolism to enhance detoxification. [, , ] Strategies include dietary modifications, like supplementation with nitroethane or high-protein feeds, to promote the growth and activity of this compound-degrading bacteria in the rumen. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



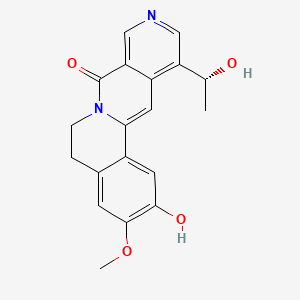

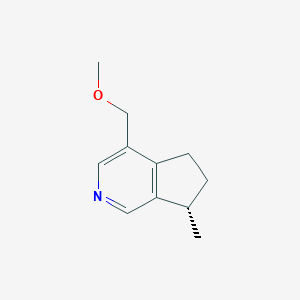

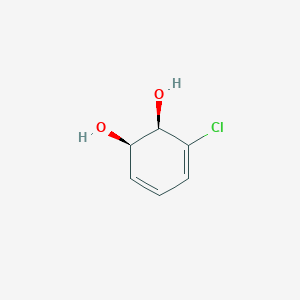

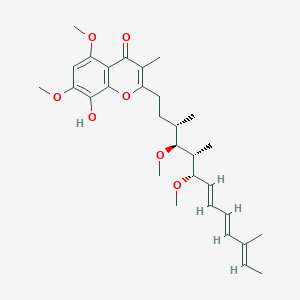
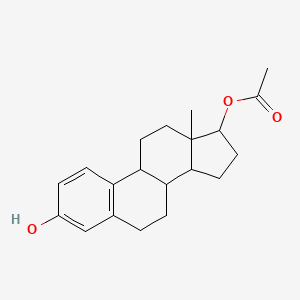

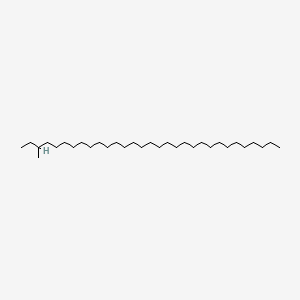
![1,5,9-Trimethyl-11,14,15-trioxatetracyclo[10.2.1.04,13.08,13]pentadecan-10-one](/img/structure/B1196360.png)
